BenchChemオンラインストアへようこそ!

2-(4-chlorophenyl)-N-methoxy-N-methylacetamide

Lipophilicity Drug-like property Membrane permeability

2-(4-Chlorophenyl)-N-methoxy-N-methylacetamide (CAS 946402-83-1) is a Weinreb amide (N-methoxy-N-methyl amide) derived from 4-chlorophenylacetic acid, with molecular formula C₁₀H₁₂ClNO₂ and molecular weight 213.66 g/mol. As a member of the Weinreb amide class, it serves as a privileged acylating intermediate that enables selective, high-yield conversion to ketones and aldehydes without over-addition side reactions—a capability not shared by the parent carboxylic acid (4-chlorophenylacetic acid, CAS 1878-66-6) or the corresponding acid chloride (4-chlorophenylacetyl chloride, CAS 25026-34-0).

Molecular Formula C10H12ClNO2
Molecular Weight 213.66
CAS No. 946402-83-1
Cat. No. B2924472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-methoxy-N-methylacetamide
CAS946402-83-1
Molecular FormulaC10H12ClNO2
Molecular Weight213.66
Structural Identifiers
SMILESCN(C(=O)CC1=CC=C(C=C1)Cl)OC
InChIInChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3
InChIKeyBNTCLWSIMGZQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-methoxy-N-methylacetamide (CAS 946402-83-1): Core Identity and Procurement Baseline


2-(4-Chlorophenyl)-N-methoxy-N-methylacetamide (CAS 946402-83-1) is a Weinreb amide (N-methoxy-N-methyl amide) derived from 4-chlorophenylacetic acid, with molecular formula C₁₀H₁₂ClNO₂ and molecular weight 213.66 g/mol [1]. As a member of the Weinreb amide class, it serves as a privileged acylating intermediate that enables selective, high-yield conversion to ketones and aldehydes without over-addition side reactions—a capability not shared by the parent carboxylic acid (4-chlorophenylacetic acid, CAS 1878-66-6) or the corresponding acid chloride (4-chlorophenylacetyl chloride, CAS 25026-34-0) [2]. The compound is commercially available from multiple vendors at purities of 95–98% and is supplied as a powder with storage at room temperature [3].

Why Generic Substitution Fails for 2-(4-Chlorophenyl)-N-methoxy-N-methylacetamide (946402-83-1): Structural and Functional Non-Interchangeability


Despite sharing a common Weinreb amide scaffold, 4-substituted phenylacetamide analogs cannot be interchanged without altering key physicochemical properties that govern reactivity, lipophilicity, and downstream synthetic outcomes. The 4-chloro substituent imparts a distinct electronic profile (σₚ = +0.23 Hammett constant) compared to the unsubstituted (σₚ = 0.00), 4-fluoro (σₚ = +0.06), and 4-bromo (σₚ = +0.23, but with larger van der Waals radius) analogs, directly affecting the electrophilicity of the carbonyl carbon and thus the rate of nucleophilic addition by Grignard or organolithium reagents [1]. Furthermore, the Weinreb amide functional group itself is non-fungible with the parent carboxylic acid or acid chloride in synthetic sequences: direct organometallic addition to 4-chlorophenylacetic acid or its acid chloride leads to over-addition and tertiary alcohol formation, whereas the Weinreb amide's chelation-stabilized tetrahedral intermediate prevents this side reaction, enabling selective ketone synthesis [2]. Selecting the wrong 4-substituted analog or the non-Weinreb precursor introduces both reactivity and lipophilicity deviations that compromise synthetic yield and product purity in multi-step campaigns.

2-(4-Chlorophenyl)-N-methoxy-N-methylacetamide: Product-Specific Quantitative Differentiation Evidence Guide


XLogP Differentiation: Optimized Lipophilicity Window of 2-(4-Chlorophenyl)-N-methoxy-N-methylacetamide vs. 4-Substituted Weinreb Amide Analogs

The target compound exhibits a computed XLogP3-AA of 2.0, occupying a therapeutically relevant lipophilicity window between the unsubstituted phenyl analog (XLogP ~1.4) and the 4-bromo analog (XLogP 2.1) [1][2]. The 4-chloro substitution increases logP by approximately 0.6 units relative to the unsubstituted N-methoxy-N-methyl-2-phenylacetamide (XLogP 1.4), while remaining below the 4-bromo derivative's value of 2.1—an increment that translates to an approximately 4-fold increase in calculated partition coefficient without crossing into excessive lipophilicity territory (XLogP >5) associated with poor aqueous solubility and promiscuous target binding [1]. The 4-fluoro analog, by contrast, has a lower XLogP (~1.7 estimated) due to fluorine's smaller Hansch π constant, making the chloro derivative the optimal choice when moderate lipophilicity enhancement relative to the unsubstituted parent is required for membrane permeability in cell-based assays [3].

Lipophilicity Drug-like property Membrane permeability

Topological Polar Surface Area Parity Confirms Conserved Hydrogen-Bonding Capacity Across 4-Halo Weinreb Amide Analogs

The topological polar surface area (TPSA) of the target compound is 29.5 Ų, which is identical to that of both the unsubstituted N-methoxy-N-methyl-2-phenylacetamide (TPSA 29.5 Ų) and the 4-bromo analog (TPSA 29.5 Ų) [1][2]. This parity arises because the Weinreb amide functional group (N-methoxy-N-methylamide) is the sole contributor to polar surface area; the 4-chloro, 4-bromo, 4-fluoro, and unsubstituted phenyl variants all share the same amide head group and thus exhibit identical TPSA values. The TPSA of 29.5 Ų is well below the 140 Ų threshold associated with poor oral absorption and below the 60–70 Ų range typical for CNS-penetrant compounds, indicating that all members of this series are predicted to have similar passive membrane permeability with respect to hydrogen-bonding capacity [3]. Consequently, the observed lipophilicity differences (Section 3, Evidence Item 1) are the primary drivers of differential permeability within this analog series, rather than hydrogen-bonding differences.

PSA Drug-likeness Oral bioavailability

Regioisomeric Specificity: 4-Chloro vs. 3-Chloro vs. 2-Chloro Positional Weinreb Amide Analogs

The target compound is the para-substituted (4-chloro) regioisomer. The meta-substituted analog, 2-(3-chlorophenyl)-N-methoxy-N-methylacetamide (CAS 252669-21-9), possesses identical molecular formula (C₁₀H₁₂ClNO₂) and molecular weight (213.66 g/mol) but differs in the position of chlorine substitution on the aromatic ring . This positional difference has significant implications: the para-chloro substituent exerts both inductive electron-withdrawing (-I) and resonance electron-donating (+M) effects, whereas the meta-chloro substituent exerts primarily inductive effects with negligible resonance contribution, leading to different electron density distributions on the aromatic ring and at the benzylic methylene carbon [1]. In drug discovery contexts, para- vs. meta-substitution can profoundly affect target binding geometry; for example, in studies of 4-chlorophenylacetyl-containing pyrazoline antiviral compounds, the 4-chloro regioisomer showed distinct structure–activity relationships compared to other substitution patterns [2]. The ortho-substituted analog (2-chloro) would introduce additional steric hindrance that could impede nucleophilic attack at the Weinreb amide carbonyl. These regioisomers are not interchangeable in any synthetic sequence where aromatic ring geometry affects downstream molecular recognition or reactivity.

Regioisomerism Positional isomer Target recognition

Weinreb Amide Functional Advantage: Selective Monoaddition vs. Over-Addition with 4-Chlorophenylacetic Acid Derivatives

Direct treatment of 4-chlorophenylacetic acid (CAS 1878-66-6) or 4-chlorophenylacetyl chloride (CAS 25026-34-0) with Grignard or organolithium reagents results in over-addition to form tertiary alcohols, because the initially formed ketone intermediate remains electrophilic and undergoes a second nucleophilic attack [1]. In contrast, the corresponding Weinreb amide—2-(4-chlorophenyl)-N-methoxy-N-methylacetamide—forms a stable, chelated five-membered cyclic tetrahedral intermediate upon nucleophilic addition, which prevents further reaction until aqueous workup, thereby delivering the desired ketone as the exclusive product [1][2]. The original Weinreb protocol reported ketone yields of 75–93% from Weinreb amides derived from aromatic carboxylic acids, compared to typically <50% yields and complex mixtures when attempting direct ketone synthesis from acid chlorides [2]. This chemoselectivity advantage is a class-level property of Weinreb amides, making the target compound the required intermediate for any synthetic route requiring controlled, single-addition ketone formation from a 4-chlorophenylacetyl precursor.

Weinreb amide Ketone synthesis Chemoselectivity

Molecular Weight and Heavy Atom Count Differences: Implications for Fragment-Based Screening and Lead Optimization

The target compound (MW 213.66, 14 heavy atoms) sits at the upper boundary of fragment-like chemical space (MW <250 Da, heavy atom count ≤17) while the unsubstituted analog N-methoxy-N-methyl-2-phenylacetamide (MW 179.22, 12 heavy atoms) is more firmly within fragment territory [1]. The 4-bromo analog (MW 258.11, 14 heavy atoms) exceeds the typical fragment MW cutoff of 250 Da. This places the 4-chloro derivative at a strategic inflection point: it retains fragment-like physicochemical properties for screening purposes while incorporating the chlorine atom as a useful vector for subsequent structure-based optimization via halogen bonding or hydrophobic interactions with protein targets [2]. The additional mass of chlorine (35.45 Da) relative to hydrogen (1.01 Da) also provides a useful mass spectrometry handle for metabolic profiling, enabling clear isotopic signature detection (³⁵Cl/³⁷Cl ratio ~3:1) that is absent in the unsubstituted analog [3].

Fragment-based drug discovery Lead-likeness Molecular weight

Optimal Research and Industrial Application Scenarios for 2-(4-Chlorophenyl)-N-methoxy-N-methylacetamide (946402-83-1)


Controlled Synthesis of 4-Chlorophenyl Ketone Pharmacophores via Grignard or Organolithium Addition

This compound is the definitive intermediate for constructing 4-chlorophenyl ketone pharmacophores where over-addition must be prevented. In medicinal chemistry campaigns targeting kinase inhibitors, GPCR modulators, or antiviral agents that incorporate a 4-chlorophenyl ketone motif, the Weinreb amide enables selective monoaddition with Grignard or organolithium reagents at yields of 75–93%, compared to <50% yields and complex byproduct mixtures when attempting direct ketone synthesis from 4-chlorophenylacetyl chloride [1]. The stable chelated tetrahedral intermediate ensures that the reaction stops at the ketone stage, eliminating the need for chromatographic separation of tertiary alcohol side products.

Fragment-Based Drug Discovery Libraries Requiring Balanced Lipophilicity

With an XLogP of 2.0, MW of 213.66, and TPSA of 29.5 Ų, this compound is ideally suited for inclusion in fragment-screening libraries targeting protein–protein interaction interfaces or moderately hydrophobic binding pockets [1][2]. Its lipophilicity profile (ΔXLogP +0.6 vs. the unsubstituted analog) provides enhanced membrane permeability for cell-based fragment screening while remaining within Rule-of-Three compliance for fragment-likeness (MW <250, XLogP ≤3.5) [2]. The chlorine atom serves as both a synthetic diversification handle (via Suzuki, Buchwald–Hartwig, or Ullmann coupling) and a mass spectrometry isotopic marker for rapid hit identification.

SAR Exploration of 4-Substituted Phenylacetamide Series with Controlled Electronic Variation

In systematic SAR campaigns, the 4-chloro Weinreb amide occupies a critical position in the halogen series (H → F → Cl → Br → I), providing an intermediate electronic effect (σₚ = +0.23) and lipophilicity increment (π = +0.71) that bridges the gap between the 4-fluoro (σₚ = +0.06, π = +0.14) and 4-bromo (σₚ = +0.23, π = +0.86) analogs [1]. This enables dose–response mapping of halogen-dependent biological activity with finer granularity. As a Weinreb amide, it additionally allows direct conversion to the corresponding ketone, aldehyde, or alcohol for downstream SAR expansion without requiring protecting group strategies that would be necessary with the free carboxylic acid [2].

Isotopically Resolved Metabolic Tracing and Mass Spectrometry Quantification

The distinctive ³⁵Cl/³⁷Cl isotopic signature (approximately 3:1 ratio, producing a characteristic M:(M+2) peak pattern in mass spectra) enables unambiguous detection and quantification of the compound and its metabolites in complex biological matrices without requiring synthetic introduction of a radioactive or stable isotope label [1]. This property is absent in the unsubstituted and 4-fluoro analogs, making the 4-chloro derivative uniquely suited for in vitro ADME studies, cellular uptake measurements, and metabolite identification workflows where LC-MS/MS detection sensitivity and specificity are paramount.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-methoxy-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.